molecular formula C26H25NO4 B5912976 MFCD02359757

MFCD02359757

Cat. No.: B5912976
M. Wt: 415.5 g/mol
InChI Key: HEDHREYQKRQWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD02359757” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02359757” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common methods include:

    Solid-phase synthesis: This method involves the use of solid supports to facilitate the reaction.

    Solution-phase synthesis: This method uses solvents to dissolve reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and batch reactors are commonly employed.

Chemical Reactions Analysis

Types of Reactions

“MFCD02359757” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“MFCD02359757” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays to study enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD02359757” exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism depends on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“MFCD02359757” stands out due to its unique chemical structure and specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.

Conclusion

Understanding the properties, synthesis, reactions, and applications of “this compound” provides valuable insights into its significance in scientific research and industry. Its unique characteristics and potential make it a compound of interest for further study and development.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-3-27(4-2)16-22-23(28)15-14-21-25(29)24(17-30-26(21)22)31-20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,17,28H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHREYQKRQWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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